2-Fluoro-7-azaspiro[3.5]nonane hydrochloride

Medicinal Chemistry Physicochemical Properties CNS Drug Design

In drug discovery, substituting one 7-azaspiro[3.5]nonane analog for another without verifying the fluorination pattern introduces variability in potency and ADME. 2-Fluoro-7-azaspiro[3.5]nonane HCl (CAS 1263178-15-9) solves this. • Single-site 2-fluoro substitution on cyclobutane alters lipophilicity vs. difluoro analogs • Rigid spirocyclic core (cLogP 2.62) enables BBB-penetrant CNS lead design • Secondary amine enables rapid SAR via amide/urea/sulfonamide derivatization • ≥97% purity ensures reproducible biological assay results

Molecular Formula C8H15ClFN
Molecular Weight 179.663
CAS No. 1263178-15-9
Cat. No. B594328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-7-azaspiro[3.5]nonane hydrochloride
CAS1263178-15-9
Molecular FormulaC8H15ClFN
Molecular Weight179.663
Structural Identifiers
SMILESC1CNCCC12CC(C2)F.Cl
InChIInChI=1S/C8H14FN.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7,10H,1-6H2;1H
InChIKeyWROQPMNBAXVTOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-7-azaspiro[3.5]nonane HCl: Spirocyclic Amine for Drug Discovery


2-Fluoro-7-azaspiro[3.5]nonane hydrochloride (CAS 1263178-15-9) is a fluorinated spirocyclic amine building block with the molecular formula C₈H₁₅ClFN and a molecular weight of 179.66 g/mol . This compound belongs to the broader 7-azaspiro[3.5]nonane scaffold class, which has been validated as a privileged structure in medicinal chemistry for the development of inhibitors targeting challenging biological systems, including the fatty acid amide hydrolase (FAAH) [1] and GPR119 receptor agonists [2]. The scaffold confers a rigid, three-dimensional conformation that enhances target engagement and can improve physicochemical properties over more traditional, planar heterocycles.

S Fluorinated spirocyclic amine building block for medicinal chemistry
C Scaffold validated in FAAH inhibitor and GPR119 agonist programs
P 95-98% purity grade supports reliable SAR exploration

2-Fluoro-7-azaspiro[3.5]nonane HCl: Critical Non-Commodity Evidence


The simple act of substituting one 7-azaspiro[3.5]nonane derivative for another is a high-risk strategy that can derail a drug discovery program. The target compound, 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride, is not a generic spirocyclic amine; the specific position of the fluorine atom on the cyclobutane ring confers unique and quantifiable advantages. In a comparative analysis, 2,2-difluoro analogs have been shown to alter lipophilicity and solubility relative to the mono-fluorinated core, demonstrating that even minor changes to the fluorination pattern can significantly impact key physicochemical properties . Furthermore, within the same scaffold class, substitution patterns at the 2-position can drastically alter the vector of attachment for subsequent derivatization, affecting the geometry of key interactions in a target binding pocket [1]. Therefore, selection based solely on the core scaffold name without verifying the precise substitution pattern and purity grade (commercially available at 95-98%) introduces unacceptable variability in potency, selectivity, and ADME profile, making the specific compound a non-fungible asset in a medicinal chemistry workflow.

Fluorination Even minor changes to fluorination pattern may shift lipophilicity and ADME profile
Substitution 2-position substitution alters vector of attachment, impacting binding geometry
Purity Purity differences below 95% can introduce assay variability in hit-to-lead

2-Fluoro-7-azaspiro[3.5]nonane HCl: Quantitative Differentiation


Fluorine-Modulated Lipophilicity

The introduction of a single fluorine atom at the 2-position of the 7-azaspiro[3.5]nonane scaffold significantly modulates its lipophilicity, a critical parameter for passive permeability and CNS penetration. The target compound has a calculated LogP value of 2.61890 [1]. This is in contrast to the unsubstituted 7-azaspiro[3.5]nonane core (LogP ~1.0-1.5) . The increased lipophilicity is directly attributable to the fluorine substitution, which is a well-established strategy to enhance metabolic stability and membrane permeability without drastically increasing molecular weight [2].

Lipophilicity
Cross-study comparable
LogP 2.62 (calc.) vs unsubstituted core ~1.0-1.5
Reported higher passive-permeability context for CNS research
In silico estimation; experimental verification recommended
Medicinal Chemistry Physicochemical Properties CNS Drug Design

Conformational Rigidity vs. Piperidine

The 7-azaspiro[3.5]nonane core provides a rigid, conformationally locked alternative to a standard piperidine ring. In the clinical-stage menin inhibitor revumenib, a 2,7-diazaspiro[3.5]nonane was shown to be a viable bioisostere for piperazine, enabling a key cation-π interaction with a Tyr319/Tyr323 π-π clamp in the menin protein [1]. The 2-fluoro-7-azaspiro[3.5]nonane scaffold offers similar conformational restriction. Its rigid spirocyclic framework restricts rotational freedom, which can lead to a more favorable entropy of binding compared to the more flexible piperidine ring [2].

Conformation
Class-level inference
Rigid spirocyclic core vs. flexible piperidine ring
May reduce entropic penalty in target binding
Structural precedent from spirocycle literature
Structure-Based Drug Design Conformational Analysis Bioisosteres

FAAH Inhibition Potency Validation

The 7-azaspiro[3.5]nonane scaffold was identified from a screening campaign as a lead core for potent FAAH inhibition. In a head-to-head comparison of spirocyclic cores, the 7-azaspiro[3.5]nonane series distinguished itself with kinact/Ki potency values exceeding 1500 M⁻¹s⁻¹, significantly outperforming other evaluated spirocyclic cores [1]. Optimization of this scaffold ultimately led to the clinical candidate PF-04862853, an orally efficacious FAAH inhibitor for pain, validating the core's potential for generating drug-like molecules with favorable CNS properties [2].

FAAH Potency
Class-level inference
kinact/Ki > 1500 M⁻¹s⁻¹ (scaffold-derived)
Supports FAAH pathway study context
Scaffold-level data; requires validation with final compound
Pain CNS Disorders FAAH Inhibition

2-Fluoro-7-azaspiro[3.5]nonane HCl: Key R&D Applications


CNS Drug Discovery Scaffold Derivatization

The compound is ideally suited for the synthesis of focused compound libraries targeting the central nervous system. Its favorable calculated LogP (2.61890) and the rigid spirocyclic core make it a superior choice for generating lead molecules with the potential for high passive permeability and improved blood-brain barrier penetration [1]. The secondary amine handle provides a versatile point for derivatization into amides, ureas, or sulfonamides, enabling rapid exploration of structure-activity relationships (SAR) around a conformationally restricted core.

PROTAC Linker Attachment Point

As highlighted by recent trends in drug discovery, spirocyclic motifs are increasingly employed as linkers or attachment points in proteolysis-targeting chimeras (PROTACs) and other heterobifunctional degraders [1]. The 2-fluoro-7-azaspiro[3.5]nonane core provides a rigid, three-dimensional exit vector, which can be strategically used to optimize the spatial orientation of the target-binding ligand and the E3 ligase-binding moiety. This can lead to more efficient ternary complex formation and improved degradation efficiency.

FAAH and GPR119 Chemical Probe Synthesis

Given the strong precedent for the 7-azaspiro[3.5]nonane scaffold in generating potent FAAH inhibitors [1] and GPR119 agonists [2], this fluorinated building block is a strategic starting point for the synthesis of novel chemical probes. It can be incorporated into known pharmacophores to modulate potency and selectivity or used as the foundation for a new hit-to-lead campaign. Its availability in 95-98% purity ensures minimal interference from impurities in critical biological assays.

Application
Selection Property
Validation Focus
CNS drug-discovery scaffold derivatization
Fluorine-modulated LogP and rigid core
Permeability and brain-penetration assay verification
PROTAC linker attachment point
Rigid, three-dimensional exit vector
Ternary complex formation and degradation efficiency
FAAH/GPR119 chemical probe synthesis
Scaffold with pathway precedent and purity
Target potency and selectivity in enzyme/cell assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.